1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]
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Overview
Description
1’-Benzyl-3H-spiro[1,3-benzothiazole-2,4’-piperidine] is a complex organic compound characterized by a spiro linkage between a benzothiazole and a piperidine ring
Preparation Methods
The synthesis of 1’-benzyl-3H-spiro[1,3-benzothiazole-2,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Spiro linkage formation: The benzothiazole intermediate is then reacted with a piperidine derivative under specific conditions to form the spiro linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1’-Benzyl-3H-spiro[1,3-benzothiazole-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1’-Benzyl-3H-spiro[1,3-benzothiazole-2,4’-piperidine] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1’-benzyl-3H-spiro[1,3-benzothiazole-2,4’-piperidine] exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
1’-Benzyl-3H-spiro[1,3-benzothiazole-2,4’-piperidine] can be compared with other spiro compounds, such as:
- 2,3-dihydro-2-spiro[1-(benzyl)piperidin-4-yl]-1,3-benzothiazole
- Spiro[indoline-3,4’-piperidine] derivatives
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications
Properties
IUPAC Name |
1'-benzylspiro[3H-1,3-benzothiazole-2,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-2-6-15(7-3-1)14-20-12-10-18(11-13-20)19-16-8-4-5-9-17(16)21-18/h1-9,19H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSVQTGIKLTTQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384646 |
Source
|
Record name | 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728296 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63208-95-7 |
Source
|
Record name | 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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